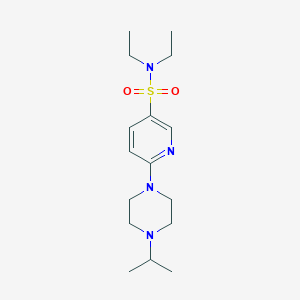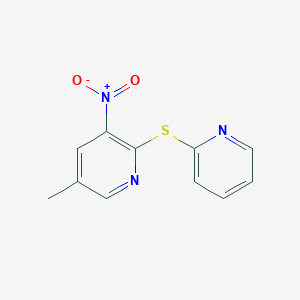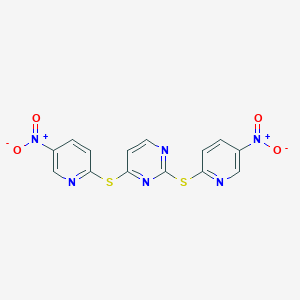![molecular formula C17H27N5O4S B215194 N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide](/img/structure/B215194.png)
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide, also known as JP-8000, is a novel compound that has gained significant attention in scientific research. It belongs to the family of piperazinecarboxamide derivatives and has shown promising results in various studies.
Mécanisme D'action
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of phosphodiesterase-5 (PDE5) and vascular endothelial growth factor receptor (VEGFR) which are involved in the regulation of cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and promote apoptosis. It has also been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also shown low toxicity and high selectivity towards its target enzymes. However, its limited solubility in aqueous solutions and high cost of synthesis may pose some limitations for its use in laboratory experiments.
Orientations Futures
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has shown great potential for the development of novel therapeutics for various diseases. Further research is needed to explore its mechanism of action and identify its molecular targets. In addition, the development of more efficient synthesis methods and the optimization of its pharmacological properties may lead to the discovery of more potent derivatives.
Méthodes De Synthèse
The synthesis of N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide involves the reaction of 4-pyridinecarboxylic acid with isopropylamine, followed by the addition of morpholine and sulfonyl chloride. The final product is obtained after purification by chromatography.
Applications De Recherche Scientifique
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, it has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
Propriétés
Nom du produit |
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide |
|---|---|
Formule moléculaire |
C17H27N5O4S |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
4-(3-morpholin-4-ylsulfonylpyridin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H27N5O4S/c1-14(2)19-17(23)21-7-5-20(6-8-21)15-3-4-18-13-16(15)27(24,25)22-9-11-26-12-10-22/h3-4,13-14H,5-12H2,1-2H3,(H,19,23) |
Clé InChI |
HCNMYIOLLLUCCQ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)N1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCOCC3 |
SMILES canonique |
CC(C)NC(=O)N1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215111.png)

![N-(4-methoxybenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215113.png)
![6-[(2-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B215116.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215118.png)

![6-methyl-1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B215120.png)
![3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine](/img/structure/B215121.png)
![5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215123.png)
![3-nitro-5-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215124.png)
![2-{[3-(2-Pyridinylamino)-2-pyridinyl]sulfanyl}butanoic acid](/img/structure/B215127.png)
![[(2-Chloro-3-pyridinyl)sulfanyl]acetic acid](/img/structure/B215128.png)

![5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215135.png)